molecular formula C11H6FNO5S B2979220 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid CAS No. 303152-17-2

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid

Cat. No. B2979220
CAS RN: 303152-17-2
M. Wt: 283.23
InChI Key: JKQAUGZFUBAVKQ-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid” is a heterocyclic organic compound . It has a molecular weight of 277.0 and a molecular formula of C12H9BFNO5 .


Molecular Structure Analysis

The InChI code for “3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid” is 1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 446.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.9±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 189.5±5.0 cm3 .

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

Studies have explored the synthesis and properties of compounds with structural similarities to "3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid" for their potential use as fluorescent probes. One research effort focused on synthesizing phenyl-2-thiazoline derivatives for selective detection of Aluminium(III) ions, highlighting their application in studying intracellular Aluminium(III) levels, which could be significant in biological and environmental contexts (Lambert et al., 2000). Another study developed a fluorescence turn-on chemosensor based on ion-induced aggregation for highly selective and sensitive detection and bioimaging of Aluminium(III) in living cells (Gui et al., 2015), demonstrating the critical role of such compounds in advanced sensing and imaging technologies.

Organic Transformations and Mechanistic Studies

Research into the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues provides insights into the mechanisms of organic transformations. This study utilized isomeric fluorophenols as phenol analogues to elucidate the transformation mechanism by an anaerobic, phenol-degrading consortium, showcasing the utility of fluorinated compounds in understanding complex organic reactions (Genthner et al., 1989).

Advanced Materials Development

Compounds related to "this compound" have been investigated for their potential in creating advanced materials with unique properties. For instance, the synthesis of 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes was examined, with implications for electronic and optoelectronic devices (Gohier et al., 2013). Additionally, the study on sulfur-doped graphene quantum dot-based paper sensors highlighted the role of similar compounds in detecting nitroaromatic compounds in water and wastewater, emphasizing their importance in environmental monitoring (Ngoc Anh et al., 2019).

Safety and Hazards

The compound is harmful if swallowed . It’s recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to seek medical attention if swallowed .

Future Directions

As for future directions, it’s important to note that this compound is offered for experimental or research use . Further studies could explore its potential applications in various fields of research.

properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO5S/c12-6-1-2-8(7(5-6)13(16)17)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQAUGZFUBAVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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